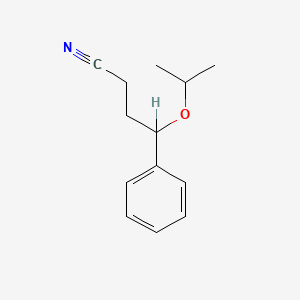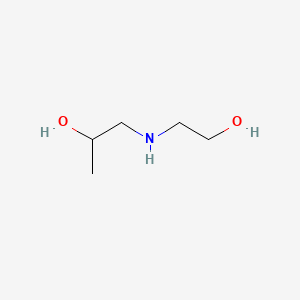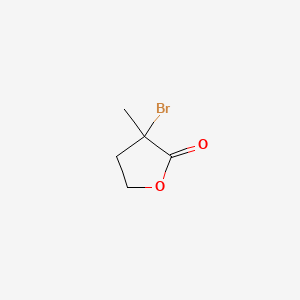
3-Bromodihydro-3-methylfuran-2(3H)-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-Bromodihydro-3-methylfuran-2(3H)-one-related compounds can involve multienzymatic stereoselective cascade processes. Brenna et al. (2017) discussed the stereocontrolled methodology for obtaining enantiopure 2-methyl-3-substituted tetrahydrofurans, utilizing a two-step cascade reduction of α-bromo-α,β-unsaturated ketones. This process yields bromohydrins with high enantiomeric and diastereomeric excess, which can be further manipulated to produce tetrahydrofuran synthons through diastereodivergent routes (Brenna et al., 2017).
Molecular Structure Analysis
The molecular structure of 3-Bromodihydro-3-methylfuran-2(3H)-one and its derivatives has been a subject of investigation to ascertain their chemical identity and properties. For instance, studies have been conducted to clarify the structure assignment of related compounds, using techniques like 13C NMR chemical shifts and comparison with predicted values, along with experimental coupling constants (Brecker et al., 1999).
Chemical Reactions and Properties
3-Bromodihydro-3-methylfuran-2(3H)-one undergoes various chemical reactions, demonstrating its versatility as a chemical intermediate. For example, the compound has been used in the synthesis of 4-Halo-5-hydroxyfuran-2(5H)-ones through sequential halolactonization and gamma-hydroxylation of 4-aryl-2,3-alkadienoic acids, showcasing its reactivity and potential for further chemical transformations (Ma et al., 2004).
Physical Properties Analysis
The physical properties of 3-Bromodihydro-3-methylfuran-2(3H)-one and related compounds, such as boiling point, miscibility with water, and stability, are crucial for their application in organic synthesis. For instance, 2-Methyltetrahydrofuran (2-MeTHF), derived from similar furan compounds, is highlighted for its low miscibility with water and high stability, making it an appealing solvent for organometallics, organocatalysis, and biotransformations (Pace et al., 2012).
Wissenschaftliche Forschungsanwendungen
Synthesis of Terpenes and Pharmaceuticals
3-Bromodihydro-3-methylfuran-2(3H)-one has been utilized in the synthesis of complex organic compounds. For example, the compound is used in the synthesis of furanoid terpenes such as rosefuran and sesquirosefuran. This process involves coupling reactions with prenyl and geranyl diethyl phosphates (Araki & Butsugan, 1983). Additionally, it serves as a precursor for the synthesis of multi-substituted dihydrofurans, which are valuable intermediates in natural products and pharmaceuticals (Zhang et al., 2007).
Development of Biologically Active Products
This chemical is instrumental in synthesizing enantiopure 2-methyl-3-substituted tetrahydrofurans, key precursors for various biologically active products including drugs, flavors, and agrochemicals. A multienzymatic stereoselective cascade process is employed to obtain these precursors with high stereocontrol and efficiency (Brenna et al., 2017).
Atmospheric Chemistry and Environmental Studies
In atmospheric chemistry, studies have focused on understanding the degradation of compounds like 3-methylfuran, which can be related to 3-bromodihydro-3-methylfuran-2(3H)-one. These studies explore the kinetics and products of reactions involving atmospheric oxidants, contributing to a better understanding of atmospheric pollution and chemical transformations in the environment (Tapia et al., 2010).
Combustion and Biofuel Research
3-bromodihydro-3-methylfuran-2(3H)-one derivatives have been studied for their combustion behavior, which is crucial for developing biofuels. The formulation of detailed chemical kinetic models for these compounds helps in understanding their reactivity and potential as biofuels (Tripathi et al., 2019).
Eigenschaften
IUPAC Name |
3-bromo-3-methyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO2/c1-5(6)2-3-8-4(5)7/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEVTHILFFSWOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501301395 | |
| Record name | 3-Bromo-3-methyl-2-butyrolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501301395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromodihydro-3-methylfuran-2(3H)-one | |
CAS RN |
33693-67-3 | |
| Record name | 3-Bromo-3-methyl-2-butyrolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33693-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromodihydro-3-methylfuran-2(3H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033693673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC238959 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=238959 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Bromo-3-methyl-2-butyrolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501301395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromodihydro-3-methylfuran-2(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.931 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







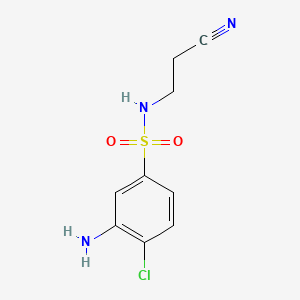

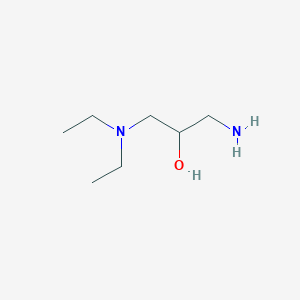
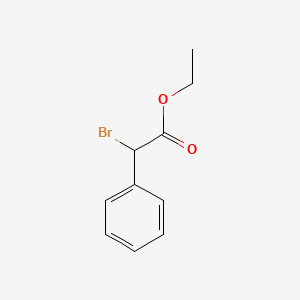
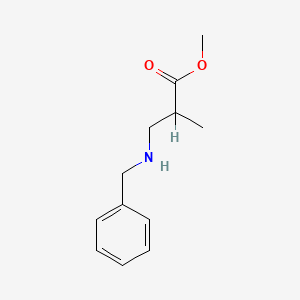

![Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B1266519.png)
